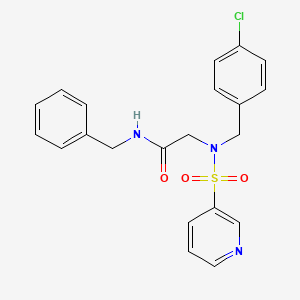

N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c22-19-10-8-18(9-11-19)15-25(29(27,28)20-7-4-12-23-14-20)16-21(26)24-13-17-5-2-1-3-6-17/h1-12,14H,13,15-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRXCVWPUDLRBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-3-sulfonamide intermediate, which is then subjected to benzylation reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and pyridine sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds similar to N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown moderate cytotoxicity against human melanoma and prostate cancer cell lines, with IC50 values suggesting potential therapeutic efficacy in oncology .

1.2 Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3-K), which is implicated in various cancers. Compounds that modulate PI3-K activity can potentially be used to treat conditions associated with abnormal cell growth .

Data Tables

Case Studies

3.1 Case Study on Anticancer Properties

A study conducted by Davis et al. synthesized a series of compounds based on the structure of this compound, revealing that modifications in the benzyl group significantly influenced cytotoxicity against cancer cells. The findings suggested that the introduction of halogenated groups could enhance biological activity and selectivity towards cancer cell lines .

3.2 Case Study on Enzyme Modulation

Another investigation focused on the compound's ability to inhibit PI3-K pathways, which are critical in cancer progression. The study demonstrated that derivatives of this compound could effectively reduce PI3-K activity in vitro, leading to decreased proliferation of tumor cells. This positions the compound as a potential candidate for further development as an anticancer agent targeting specific signaling pathways .

Mechanism of Action

The mechanism of action of N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily derived from and , which describe sulfonamide, thiadiazole, and triazole derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Core Structure Influence: The pyridine-3-sulfonamido core in the target compound distinguishes it from thiadiazole () or triazole () analogs. Thiadiazole derivatives (e.g., 5j, 5m) feature a five-membered aromatic ring with sulfur and nitrogen atoms, which may confer metabolic resistance but reduce solubility compared to pyridine-based structures.

Substituent Effects: Halogenation: The 4-chlorobenzyl group in the target compound and 5j increases lipophilicity, likely enhancing membrane permeability but possibly reducing aqueous solubility. Phenoxy vs.

Physicochemical Properties :

- Melting points for thiadiazole analogs range from 135–170°C (), suggesting crystalline stability. The absence of data for the target compound limits direct comparison, but its sulfonamide group may elevate melting points due to stronger intermolecular forces.

- Yields for thiadiazole derivatives (68–88%) indicate feasible synthetic routes, though the target compound’s synthesis may require optimization due to its complex substituents.

Research Findings and Implications

- Bioactivity Trends : Thiadiazole derivatives () are frequently explored for antimicrobial and anti-inflammatory activity. The 4-chlorobenzyl group in 5j may enhance bioactivity against resistant bacterial strains. The target compound’s sulfonamide group could similarly target enzymes like carbonic anhydrase or dihydrofolate reductase.

- Solubility Challenges: Compounds with methoxy or phenoxy groups (e.g., 5m ) exhibit improved solubility, whereas halogenated analogs (target compound, 5j) may require formulation strategies to address poor bioavailability.

- Synthetic Feasibility : The allyl group in the triazole analog allows for click chemistry modifications, a strategy that could be applied to the target compound for library diversification.

Biological Activity

N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a benzyl group, a pyridine ring, and a sulfonamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with sulfonamide groups have shown efficacy against various cancer cell lines, including colon and breast cancer. The mechanism often involves the inhibition of specific enzymes and pathways critical to cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

In a study involving a series of sulfonamide compounds, one derivative was found to inhibit the growth of HCT-15 colon carcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.

Table 1: Antimicrobial Efficacy

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 31.25 | Staphylococcus aureus |

| Similar Sulfonamide Derivative | 15.62 | Escherichia coli |

These results indicate that the compound possesses promising antibacterial activity, particularly against Gram-positive bacteria .

Antiviral Activity

Preliminary studies suggest that compounds within the same structural class may also exhibit antiviral properties. For example, related sulfonamides have been shown to inhibit viral replication in vitro, making them potential candidates for further antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many sulfonamide derivatives act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.

Q & A

Q. How should researchers address batch-to-batch variability in compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.